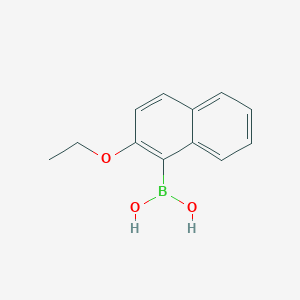

2-Ethoxy-1-naphthaleneboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Ethoxy-1-naphthaleneboronic acid is an organic compound with the molecular formula C12H13BO3. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to an ethoxy group and a naphthalene ring. This compound is primarily used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction, which is a powerful method for forming carbon-carbon bonds.

Mechanism of Action

Target of Action

2-Ethoxy-1-naphthaleneboronic acid is a boronic acid derivative that is primarily used as a reactant in the Suzuki-Miyaura reaction . The primary target of this compound is the palladium catalyst used in the Suzuki-Miyaura reaction .

Mode of Action

In the Suzuki-Miyaura reaction, this compound interacts with the palladium catalyst to form a complex. This complex then undergoes a transmetallation process, where the boron atom in the boronic acid is replaced by a metal atom from the catalyst .

Biochemical Pathways

The Suzuki-Miyaura reaction is a type of cross-coupling reaction that forms a carbon-carbon bond between two organic compounds . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals and fine chemicals .

Result of Action

The result of the action of this compound in the Suzuki-Miyaura reaction is the formation of a new carbon-carbon bond. This allows for the synthesis of complex organic compounds from simpler precursors .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction typically requires a base and is often performed in an aqueous environment . The temperature and pressure of the reaction can also affect the efficiency and selectivity of the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-1-naphthaleneboronic acid typically involves the reaction of 2-ethoxynaphthalene with a boron-containing reagent. One common method is the palladium-catalyzed borylation of 2-ethoxynaphthalene using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere, typically at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the compound is usually achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-1-naphthaleneboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or styrene derivative.

Oxidation: The boronic acid group can be oxidized to form a phenol derivative.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Palladium Catalysts: Such as tetrakis(triphenylphosphine)palladium(0) or bis(triphenylphosphine)palladium(II) dichloride.

Bases: Such as potassium carbonate, sodium hydroxide, or cesium carbonate.

Solvents: Common solvents include toluene, ethanol, and dimethylformamide.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenol Derivatives: Formed through oxidation reactions.

Substituted Naphthalenes: Formed through substitution reactions.

Scientific Research Applications

2-Ethoxy-1-naphthaleneboronic acid has a wide range of applications in scientific research:

Chemistry: It is extensively used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.

Biology: The compound can be used to synthesize biologically active molecules, including potential pharmaceuticals.

Medicine: It is used in the development of new drugs and therapeutic agents.

Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Comparison with Similar Compounds

2-Naphthylboronic Acid: Similar structure but lacks the ethoxy group.

6-Ethoxy-2-naphthaleneboronic Acid: Similar structure with the ethoxy group at a different position.

2-Bromophenylboronic Acid: Contains a bromine atom instead of an ethoxy group.

Uniqueness: 2-Ethoxy-1-naphthaleneboronic acid is unique due to the presence of both the ethoxy group and the naphthalene ring, which provide specific reactivity and stability in chemical reactions. This makes it particularly useful in the synthesis of complex organic molecules and advanced materials.

Biological Activity

2-Ethoxy-1-naphthaleneboronic acid (C12H13BO3) is a boronic acid derivative notable for its applications in organic synthesis, particularly in the Suzuki-Miyaura coupling reactions. Despite its utility in synthetic chemistry, the biological activity of this compound has not been extensively documented. This article aims to summarize the available data on its biological activity, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C12H13BO3 |

| Molecular Weight | 216.04 g/mol |

| Melting Point | 102-106 °C (dec.) |

| Boiling Point | 431.4 °C at 760 mmHg |

| Density | 1.20 g/cm³ |

| Flash Point | 214.7 °C |

Anticancer Activity

Some studies suggest that boronic acids can exhibit anticancer properties through various mechanisms, including:

- Inhibition of Proteasomes : Boronic acids have been shown to inhibit proteasomal activity, leading to the accumulation of pro-apoptotic factors within cancer cells.

- Cell Cycle Arrest : Certain derivatives can induce cell cycle arrest in cancer cell lines, promoting apoptosis.

For instance, research has indicated that modifications in the boron structure can enhance selectivity towards cancerous cells while minimizing effects on normal cells.

Antibacterial Properties

Boronic acids have also been investigated for their antibacterial properties. The presence of the naphthalene moiety may enhance their ability to penetrate bacterial membranes and disrupt cellular functions. Although specific data on this compound is sparse, related compounds have demonstrated:

- Inhibition of Bacterial Growth : Some studies report that naphthalene derivatives exhibit significant antibacterial activity against various strains, suggesting potential for similar effects from this compound.

Case Studies and Research Findings

- Synthesis and Biological Evaluation : In a study focused on synthesizing new boronic acid derivatives, compounds similar to this compound were evaluated for their biological activities. Results indicated promising anticancer effects in vitro against several cancer cell lines (e.g., MCF-7 and HeLa) .

- Mechanistic Studies : Research has shown that boron-containing compounds can modulate cellular pathways involved in apoptosis and cell proliferation. For example, studies demonstrated that certain boronic acids could activate caspase pathways leading to increased apoptosis in cancer cells .

- Comparative Analysis with Related Compounds : A comparative study involving various naphthalene-based boronic acids highlighted that structural modifications significantly impact their biological activities, suggesting that this compound could possess unique properties due to its ethoxy group .

Properties

IUPAC Name |

(2-ethoxynaphthalen-1-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BO3/c1-2-16-11-8-7-9-5-3-4-6-10(9)12(11)13(14)15/h3-8,14-15H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUDVXFWSKXUSMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC2=CC=CC=C12)OCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584123 |

Source

|

| Record name | (2-Ethoxynaphthalen-1-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148345-64-6 |

Source

|

| Record name | (2-Ethoxynaphthalen-1-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.